h-NTPDase-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
h-NTPDase-IN-3 is a pan-inhibitor of nucleoside triphosphate diphosphohydrolases (NTPDases), which are enzymes that hydrolyze ATP and ADP to AMP and inorganic phosphate. This compound has shown inhibitory activity against multiple NTPDase isoforms, including h-NTPDase1, h-NTPDase2, h-NTPDase3, and h-NTPDase8 .
Vorbereitungsmethoden
The synthesis of h-NTPDase-IN-3 involves sequential nucleophilic aromatic substitution (SNAr) and Suzuki reactions. The specific reaction conditions and industrial production methods are detailed in the literature . The compound is synthesized through a series of steps that include the formation of thieno[3,2-d]pyrimidine derivatives, which are then subjected to further chemical modifications to achieve the final product.
Analyse Chemischer Reaktionen
h-NTPDase-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
h-NTPDase-IN-3 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the enzymatic activity of NTPDases and their role in various biochemical pathways.
Biology: It helps in understanding the regulation of extracellular nucleotide levels and their impact on cellular functions.
Industry: It is used in the development of new drugs and therapeutic agents targeting NTPDases.
Wirkmechanismus
h-NTPDase-IN-3 exerts its effects by inhibiting the enzymatic activity of NTPDases. These enzymes are involved in the hydrolysis of extracellular nucleotides, which play a crucial role in various physiological processes. By inhibiting NTPDases, this compound modulates the levels of extracellular ATP and ADP, thereby affecting cellular signaling pathways and immune responses .
Vergleich Mit ähnlichen Verbindungen
h-NTPDase-IN-3 is unique in its ability to inhibit multiple NTPDase isoforms with varying degrees of potency. Similar compounds include:
Sulfamoyl benzamide derivatives: These compounds selectively inhibit different NTPDase isoforms and have been studied for their potential therapeutic applications.
Anthraquinone derivatives: These compounds also show selective inhibition of NTPDase isoforms and are used in research to understand the role of NTPDases in various diseases.
Eigenschaften
Molekularformel |
C16H10N4S |
---|---|
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
4,7-dipyridin-3-ylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C16H10N4S/c1-3-11(7-17-5-1)13-9-21-16-14(19-10-20-15(13)16)12-4-2-6-18-8-12/h1-10H |
InChI-Schlüssel |
ZUSVATVCNQIYMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CSC3=C2N=CN=C3C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.